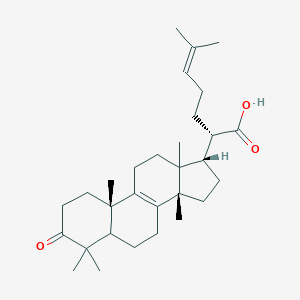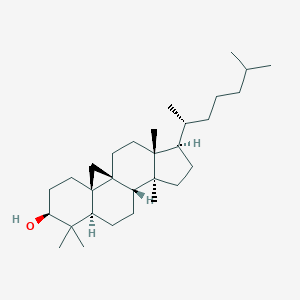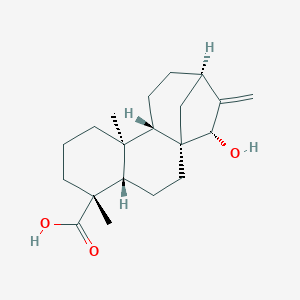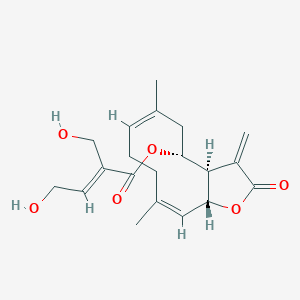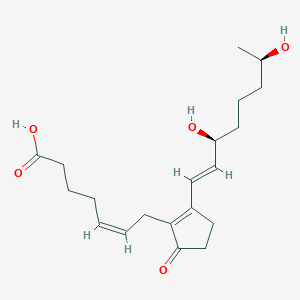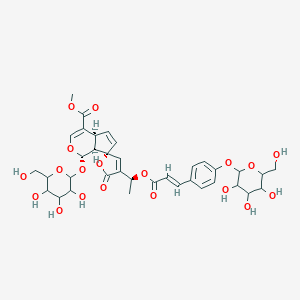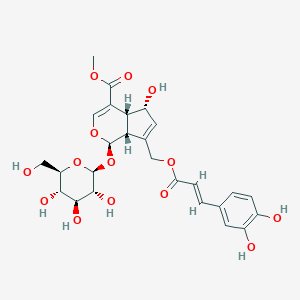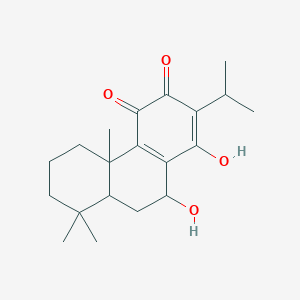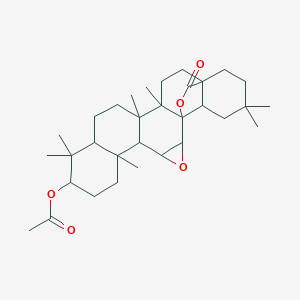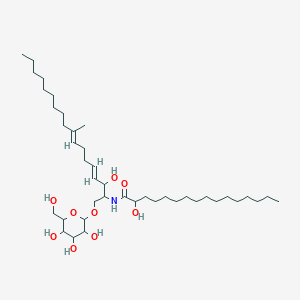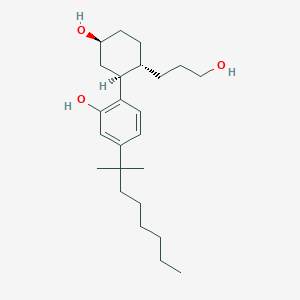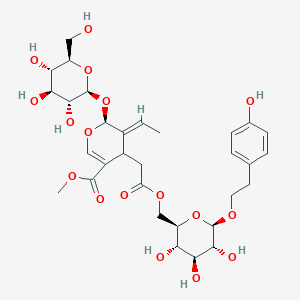
Nuezhenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nuezhenide is an iridoid glycoside isolated from various plant species, including Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz. It is traditionally used in Chinese medicine for its ability to clear away heat and toxic materials. This compound exhibits a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties .
科学研究应用
化学: 梓醇被用作合成各种生物活性化合物的起始材料。
生物学: 它被用于研究其对细胞过程的影响,包括其抗炎和抗氧化特性。
医学: 梓醇在治疗炎症性疾病、癌症和神经退行性疾病方面显示出潜力。
作用机制
梓醇通过各种分子靶点和途径发挥其作用。主要机制之一是抑制 NF-κB 途径,该途径在炎症和免疫反应中起着至关重要的作用。 梓醇抑制磷酸化蛋白(如 IKKα/β、IκBα 和 p65)的表达,从而减少炎症细胞因子的释放,例如亚硝酸盐、TNF-α 和 IL-6 .
生化分析
Biochemical Properties
Nuezhenide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as IKKα/β and IκBα, leading to the suppression of their phosphorylation . Additionally, this compound interacts with the NF-κB pathway, inhibiting the translocation of NF-κB/p65 from the cytoplasm to the nucleus . These interactions result in the reduction of inflammatory cytokines such as TNF-α and IL-6 .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. In LPS-stimulated RAW264.7 cells, this compound reduces the release of inflammatory cytokines and inhibits the levels of reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+) . It also reverses the loss of mitochondrial membrane potential (MMP) induced by LPS . These effects suggest that this compound plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the NF-κB pathway. By suppressing the phosphorylation of IKKα/β and IκBα, this compound prevents the activation and nuclear translocation of NF-κB/p65 . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, this compound’s antioxidative properties are attributed to its ability to reduce ROS levels and maintain mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert anti-inflammatory and antioxidative effects over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of inflammatory cytokine release and preservation of mitochondrial function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as cytotoxicity have been observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as IKKα/β and IκBα, influencing the NF-κB pathway . Additionally, this compound affects the levels of ROS, NO, and Ca2+, which are critical mediators of cellular metabolism and signaling . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules such as NF-κB/p65, which guide its translocation to the nucleus . These interactions ensure that this compound reaches its target sites to exert its biological effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This precise localization is essential for this compound to effectively modulate cellular processes and exert its therapeutic effects.
准备方法
合成路线和反应条件
梓醇的合成通常涉及从天然来源如女贞(Ligustrum lucidum Ait.)的果实中提取。 提取过程包括使用甲醇或乙醇进行溶剂提取,然后进行柱层析等纯化步骤 .
工业生产方法
梓醇的工业生产涉及从植物材料中进行大规模提取。该过程包括干燥植物材料,将其研磨成细粉,然后使用甲醇或乙醇等溶剂进行提取。 然后使用高效液相色谱(HPLC)等技术对提取物进行纯化,以获得纯梓醇 .
化学反应分析
反应类型
梓醇会经历各种化学反应,包括:
氧化: 梓醇可以被氧化成不同的衍生物。
还原: 还原反应可以改变梓醇中的糖苷键。
常用试剂和条件
梓醇反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值 .
主要形成的产物
相似化合物的比较
梓醇在结构上与其他环烯醚萜类化合物有关,例如:
橄榄苦苷: 存在于橄榄叶中,以其抗氧化特性而闻名。
女贞苷: 另一种具有类似生物活性的环烯醚萜。
红景天苷: 一种苯乙醇苷,具有抗氧化和抗炎特性。
属性
CAS 编号 |
39011-92-2 |
|---|---|
分子式 |
C31H42O17 |
分子量 |
686.7 g/mol |
IUPAC 名称 |
methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
InChI 键 |
STKUCSFEBXPTAY-YTECAPLWSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
手性 SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
外观 |
Powder |
同义词 |
nuezhenide specnuezhenide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
